2-(2-(2-Hydroxyethoxy)ethyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2h)-one
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Overview
Description
2-(2-(2-Hydroxyethoxy)ethyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2h)-one is a compound belonging to the class of triazolopyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazole ring fused to a pyridine ring, with a hydroxyethoxyethyl side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-Hydroxyethoxy)ethyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2h)-one typically involves the reaction of triazolopyridine derivatives with hydroxyethoxyethyl groups under specific conditions. One common method involves the use of triazolopyridinium tetrafluoroborates reacting with rhodium or palladium complexes under mild basic conditions (e.g., triethylamine in tetrahydrofuran at room temperature) to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods mentioned above, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-(2-(2-Hydroxyethoxy)ethyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2h)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyethoxyethyl side chain can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The triazole ring can be reduced under specific conditions to form dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethoxyethyl side chain can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the triazole ring.
Scientific Research Applications
2-(2-(2-Hydroxyethoxy)ethyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2h)-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2-(2-Hydroxyethoxy)ethyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2h)-one involves its interaction with molecular targets such as c-Met kinase. The compound inhibits the kinase activity, leading to reduced cancer cell proliferation and induction of apoptosis. The triazole ring plays a crucial role in binding to the kinase active site, disrupting its function .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]pyrazine derivatives: These compounds also exhibit kinase inhibition properties and have been studied for their anti-tumor activities.
[1,2,4]Triazolo[4,3-b][1,2,4,5]tetrazine-based materials: These are used in energetic materials and have different applications compared to triazolopyridines.
Uniqueness
2-(2-(2-Hydroxyethoxy)ethyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2h)-one is unique due to its specific structure, which combines a triazole ring with a pyridine ring and a hydroxyethoxyethyl side chain
Properties
Molecular Formula |
C10H13N3O3 |
---|---|
Molecular Weight |
223.23 g/mol |
IUPAC Name |
2-[2-(2-hydroxyethoxy)ethyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one |
InChI |
InChI=1S/C10H13N3O3/c14-6-8-16-7-5-13-10(15)12-4-2-1-3-9(12)11-13/h1-4,14H,5-8H2 |
InChI Key |
YLRXZALUCNIKNI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NN(C(=O)N2C=C1)CCOCCO |
Origin of Product |
United States |
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